Product packaging for 4-Benzyloxy-3-nitroacetophenone(Cat. No.:CAS No. 14347-05-8)

4-Benzyloxy-3-nitroacetophenone

Cat. No.: B018146
CAS No.: 14347-05-8
M. Wt: 271.27 g/mol
InChI Key: OWKGFSOHSDMRJL-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-nitroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO4 B018146 4-Benzyloxy-3-nitroacetophenone CAS No. 14347-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitro-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKGFSOHSDMRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460603
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-05-8
Record name 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14347-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance in Synthetic Organic Chemistry Research

In the field of synthetic organic chemistry, 4-Benzyloxy-3-nitroacetophenone is valued as a useful intermediate and building block. cymitquimica.compharmaffiliates.com Its application is primarily confined to laboratory settings for research purposes. chemicalbook.comcymitquimica.com The compound serves as a precursor in the synthesis of more complex molecules. wisdomlib.org For instance, it is synthesized from the reaction of 4-Hydroxy-3-Nitroacetophenone with either Benzyl (B1604629) chloride or Benzyl bromide. chemsrc.com This role as a starting material allows chemists to construct larger, more intricate molecular architectures, making it a key component in multi-step synthetic pathways. wisdomlib.org It is particularly useful for analytical method development, validation, and quality control applications in the production of other acetophenone-related compounds. clearsynth.com

Role As a Privileged Chemical Scaffold in Contemporary Research

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that can bind to a range of different biological targets. mdpi.com These structures serve as a foundation for developing new biologically active molecules. mdpi.comnih.gov 4-Benzyloxy-3-nitroacetophenone can be considered in the context of this concept due to its documented interactions with multiple enzyme systems. cymitquimica.combiosynth.com

Research has shown that this compound acts as an inhibitor of several enzymes, including xanthine (B1682287) oxidase, cytochrome P450, and nitric oxide synthase. cymitquimica.combiosynth.com The ability of its core structure to interact with diverse protein targets is a hallmark of a privileged scaffold. The acetophenone (B1666503) framework itself is regarded as a promising scaffold in drug research and development. mdpi.com By modifying the functional groups on this core structure, researchers can explore the synthesis of new derivatives with potentially enhanced or varied biological activities.

Historical Context of Acetophenone Derivatives in Chemical Research

Established Synthetic Routes and Procedures

The most prevalent and direct route to 4-benzyloxy-3-nitroacetophenone begins with a commercially available substituted acetophenone, 4'-hydroxy-3'-nitroacetophenone (B18145). biosynth.com This pathway involves an etherification reaction where the phenolic hydroxyl group is converted to a benzyl (B1604629) ether.

This method is advantageous as it builds upon a readily accessible starting material where the nitro and acetyl groups are already in the desired positions. The core transformation is the Williamson ether synthesis, a robust and well-understood reaction. The reaction involves deprotonating the hydroxyl group of 4'-hydroxy-3'-nitroacetophenone with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl halide (typically benzyl bromide or chloride), resulting in the formation of the benzyl ether and a salt byproduct.

Alternatively, one could start with 4-benzyloxyacetophenone and introduce the nitro group in a subsequent step, a strategy discussed in the nitration section below. google.com

Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often employed to facilitate the dissolution of the reactants and promote the reaction rate. The reaction is typically carried out at elevated temperatures to ensure completion.

Starting MaterialReagentBaseSolventConditionsOutcome
4'-Hydroxy-3'-nitroacetophenoneBenzyl HalideK₂CO₃, NaOHDMF, AcetoneHeatedFormation of this compound

This interactive table summarizes common conditions for the benzylation reaction.

An alternative synthetic pathway involves the nitration of 4-benzyloxyacetophenone. google.com This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The directing effects of the existing substituents on the ring, the acetyl group (-COCH₃) and the benzyloxy group (-OCH₂Ph), are critical.

The benzyloxy group is a strong activating group and an ortho-, para-director, while the acetyl group is a deactivating group and a meta-director. The position of nitration is therefore directed to the carbon atom that is ortho to the powerful activating benzyloxy group and meta to the deactivating acetyl group, which is the desired C-3 position.

The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). muni.czyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. youtube.com The reaction is typically performed at low temperatures (e.g., -5 to 0 °C) to control the reaction rate and prevent over-nitration or side reactions. muni.cz

Starting MaterialReagentsConditionsProduct
4-BenzyloxyacetophenoneHNO₃, H₂SO₄-5 to 0 °CThis compound

This interactive table outlines the general conditions for the nitration of 4-benzyloxyacetophenone.

Advanced Synthetic Strategies and Process Improvements

To enhance efficiency, yield, and environmental friendliness, more advanced synthetic methods have been explored. These often focus on catalysis to improve reaction conditions and selectivity.

Catalysis can be applied to various steps in the synthesis. For instance, in the subsequent bromination of this compound (a common follow-up reaction), phosphorus or phosphorus halides have been used as catalysts. google.com A Chinese patent describes a method where phosphorus tribromide catalyzes the α-bromination of this compound, noting that this approach offers mild reaction conditions and high yields suitable for industrial production. google.com While this example is for a subsequent step, it highlights the application of catalysis to derivatives of the title compound.

In a related synthesis, the reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone is achieved using a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst. google.com This catalytic reduction is stereoselective and yields an optically active product in high yield and enantiomeric excess. google.com

Phase Transfer Catalysis (PTC) is a particularly effective technique for improving etherification reactions like the benzylation of 4'-hydroxy-3'-nitroacetophenone. This method is ideal for reactions where the nucleophile (the phenoxide) is soluble in an aqueous phase or is a solid, while the electrophile (benzyl halide) is soluble in an organic phase. mdpi.com

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous or solid phase into the organic phase. mdpi.com In the organic phase, the "naked" anion is highly reactive towards the benzyl halide. This technique can lead to faster reaction rates, milder reaction conditions (lower temperatures), the use of less expensive solvent systems (like toluene (B28343)/water), and easier product work-up compared to traditional homogeneous reactions in polar aprotic solvents. researchgate.netdocumentsdelivered.com The kinetics of such etherification reactions using PTC have been studied, demonstrating the efficiency of this approach. researchgate.net

Catalyst TypeExample CatalystReactantsSolvent SystemAdvantage
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)4'-Hydroxy-3'-nitroacetophenone, Benzyl HalideBiphasic (e.g., Toluene/Water)Milder conditions, faster rates, improved yield

This interactive table illustrates the components and benefits of using Phase Transfer Catalysis for the synthesis.

Mechanochemical Synthesis Applications for Related Compounds

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, is an emerging area in green chemistry. However, a review of the current scientific literature indicates a lack of specific studies on the application of mechanochemical methods for the synthesis of this compound itself.

Research in this area has more broadly focused on the nitration of aromatic compounds or the synthesis of related nitroaromatic structures. For instance, ultrasonically assisted methods, which employ cavitation to enhance reaction rates and selectivity, have been successfully used for the regioselective nitration of various aromatic compounds. scirp.org These techniques have shown promise in reducing reaction times from hours to minutes and improving yields for mono-nitro derivatives of activated aromatic compounds. scirp.org While not directly applied to this compound, these findings suggest that mechanochemical approaches could potentially offer a more efficient and environmentally friendly alternative to conventional synthesis methods.

Scale-Up Considerations and Industrial Synthesis Methodologies

The industrial production of this compound primarily involves the nitration of 4-benzyloxyacetophenone. The scale-up of this process requires careful management of reaction conditions to ensure safety, yield, and purity.

The nitration of acetophenone and its derivatives is a well-established industrial process, typically using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). quora.comorgsyn.org Key considerations for large-scale synthesis include:

Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature, typically between -5 and 0°C, is crucial to prevent over-nitration and the formation of unwanted byproducts. orgsyn.org Inadequate temperature control can lead to a significant drop in yield and product quality. orgsyn.org

Rate of Addition: The nitrating agent must be added slowly and controllably to the substrate solution to manage the reaction's exothermicity and avoid localized heating. orgsyn.org

Agitation: Efficient and rapid stirring is necessary to ensure proper mixing and heat dissipation, especially as the reaction mixture can thicken. orgsyn.org

Purification: After the reaction, the crude product must be purified. Industrial processes may involve washing the crude material with water and an alkali metal carbonate or bicarbonate solution to remove residual acids and other water-insoluble acidic impurities that can interfere with subsequent steps or cause decomposition during distillation. google.com

An alternative patented method describes the nitration of acetophenone derivatives using a catalyst such as iron or an inorganic acid like sulfuric acid, with a mixture of nitrogen oxides and ozone in air or oxygen. google.com This method can be performed at temperatures ranging from -20°C to 30°C. google.com The synthesis of (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, a key downstream intermediate for the anti-asthma medication arformoterol, highlights the industrial relevance of this compound derivatives. google.com The production of this intermediate necessitates scalable, cost-effective, and high-yield methods. google.com

Stereoselective Synthesis of Downstream Intermediates

The ketone group in this compound is a prochiral center, allowing for its reduction to a chiral alcohol. This transformation is fundamental for producing enantiomerically pure downstream intermediates, which are critical building blocks in the pharmaceutical industry.

Asymmetric Reduction Methodologies

The asymmetric reduction of the ketone in this compound and related compounds can be achieved through various methodologies, including biocatalysis and chemical reduction.

Biocatalytic Reduction: Enzymes and whole-cell systems offer high stereoselectivity under mild conditions.

Carbonyl Reductases: A patented method describes the use of a carbonyl reductase to convert 3'-nitro-4'-benzyloxy-2-bromoacetophenone into (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol with a high yield (around 80%) and excellent enantiomeric excess (ee) of over 98%. google.com This enzymatic approach avoids harsh reagents like boranes and is suitable for large-scale industrial production. google.com

Plant-Tissue Catalysis: Tissues from various plants, such as carrots and apples, have been shown to effectively reduce prochiral ketones like acetophenone and its derivatives with high enantioselectivity. nih.gov For some substrates, these biocatalysts can achieve chemical yields of up to 80% and enantiomeric excesses of approximately 98%. nih.gov

Chemical Reduction:

Asymmetric Transfer Hydrogenation (ATH): This method involves the transfer of hydrogen from a hydrogen donor, typically isopropanol, to the ketone, mediated by a chiral metal catalyst. It is a widely used technique for the reduction of acetophenone derivatives. researchgate.netresearchgate.net

Borane Reagents with Chiral Catalysts: The use of borane (BH₃) in conjunction with chiral catalysts, such as oxazaborolidines (like the Corey-Bakshi-Shibata or CBS catalyst), is a classic method for the enantioselective reduction of prochiral ketones. ijprs.com

Chiral Catalyst Utilization in Stereoselective Transformations

The success of asymmetric reduction hinges on the choice of the chiral catalyst, which dictates the stereochemical outcome of the reaction.

Metal-Based Catalysts: Transition metal complexes featuring chiral ligands are extensively used in asymmetric hydrogenation and transfer hydrogenation.

Ruthenium Catalysts: Ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) and diamine ligands are highly effective for the hydrogenation of aromatic ketones. nih.govacs.org The mechanism often involves a metal-ligand bifunctional interaction where both the metal hydride and a proton from the ligand are transferred to the ketone. nih.govacs.org Ruthenium catalysts paired with chiral bis(phoshinite) or PHOX ligands have also demonstrated high conversions and good to excellent enantioselectivities in the ATH of acetophenone derivatives. researchgate.netresearchgate.net

Iron Catalysts: Iron-based catalysts, which are more economical and environmentally benign than many noble metal catalysts, have emerged as powerful tools for ATH. acs.org Complexes containing PNNP ligands have shown high activity in the reduction of aromatic ketones. acs.org

Organocatalysts:

Oxazaborolidines: Chiral oxazaborolidine catalysts, generated in situ from chiral amino alcohols and a borane source, are highly effective for the asymmetric reduction of ketones. ijprs.com The B-methyl derivative of the Corey-Bakshi-Shibata (CBS) catalyst is particularly favored for its stability. ijprs.com These catalysts have been shown to achieve high yields and enantioselectivities (up to 91% ee) in the reduction of substituted acetophenones. ijprs.com

The selection of the catalyst and reaction conditions allows for the precise synthesis of the desired enantiomer of the resulting alcohol, which is a critical step in the synthesis of complex chiral molecules.

Reactions Involving the Acetophenone Moiety

The acetophenone portion of the molecule, characterized by a carbonyl group and an adjacent methyl group, is a primary site for various chemical modifications.

Alpha-Halogenation Reactions (e.g., Bromination)

The methyl group alpha to the carbonyl group in this compound is susceptible to halogenation, most notably bromination. This reaction is a critical step in the synthesis of several pharmacologically significant compounds. chemicalbook.comchemicalbook.com The bromination typically proceeds by treating this compound with a brominating agent in a suitable solvent.

One common method involves dissolving this compound in a solvent like chloroform (B151607) and then adding a solution of bromine in chloroform dropwise. prepchem.com The reaction mixture is stirred, and upon completion, the product, 2-bromo-4'-benzyloxy-3'-nitroacetophenone, can be isolated by concentrating the solution and washing the resulting crystalline residue. prepchem.com Another approach utilizes trimethylphenylammonium tribromide in dichloromethane, heating the mixture to yield the same alpha-brominated product. chemicalbook.com Acetonitrile has also been employed as a solvent, where the reaction is initiated by heating to dissolve the starting material, followed by the addition of bromine. google.com The product often precipitates from the solution upon cooling. google.com

These alpha-halogenation reactions provide a key intermediate, 2-bromo-4'-benzyloxy-3'-nitroacetophenone, which is instrumental in the synthesis of arformoterol, a long-acting beta-adrenoceptor agonist. chemicalbook.comchemicalbook.com

Table 1: Alpha-Bromination of this compound

Reagent Solvent Reaction Conditions Product Yield Reference
Bromine Chloroform Stirring, dropwise addition 4-Benzyloxy-3-nitro-α-bromoacetophenone - prepchem.com
Trimethylphenylammonium tribromide Dichloromethane Heated to 300°C for 4 hours 3'-Nitro-4'-benzyloxy-2-bromoacetophenone 98% chemicalbook.com
Bromine Acetonitrile Heated to 50°C, then stirred at 0-5°C 2-Bromo-4'-benzyloxy-3'-nitroacetophenone 63% google.com

Carbonyl Group Transformations

The carbonyl group of the acetophenone moiety can undergo various transformations, a key example being its reduction. Stereoselective reduction of the carbonyl group in the related bromo-derivative, 2'-bromo-4-benzyloxy-3-nitroacetophenone, can be achieved using borane in the presence of a chiral oxazaborolidine catalyst. google.com This process yields the corresponding optically active bromohydrin, which is a crucial step in the synthesis of optically pure styrene (B11656) oxides. google.com

Condensation Reactions with the Acetophenone Moiety

While specific examples of condensation reactions directly involving the methyl group of this compound are not detailed in the provided context, this functional group is generally reactive towards aldehydes and ketones in aldol-type condensation reactions, which would lead to the formation of α,β-unsaturated ketones.

Reactions of the Nitro Group

The nitro group attached to the aromatic ring is a key functional group that significantly influences the molecule's reactivity and enables further derivatization.

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound can be selectively reduced to an amino group, yielding 3-amino-4-benzyloxyacetophenone. This transformation is a common and important step in synthetic pathways. Various reducing agents can be employed for this purpose. For instance, tin (Sn) in the presence of hydrochloric acid (HCl) is a classic method for the reduction of aromatic nitro groups without affecting a carbonyl group. scispace.com Other systems like zinc (Zn) with ammonium chloride (NH4Cl) in water, or catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648), are also effective for this type of reduction. scispace.com The resulting amine can then undergo further reactions, such as acetylation with acetic anhydride (B1165640) to form the corresponding acetylamino derivative. prepchem.com

Nucleophilic Aromatic Substitution Enabled by the Nitro Group

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of suitable leaving groups on the ring by nucleophiles. While direct SNAr on the parent this compound is not exemplified, the principle is demonstrated in related structures. For instance, in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a nucleophilic aromatic substitution is carried out between a 4-chloroquinoline (B167314) and a benzylamine (B48309) derivative. nih.gov The presence of electron-withdrawing groups, such as the nitro group in the title compound, would facilitate similar substitutions on its aromatic ring.

Transformations of the Benzyloxy Group

The benzyloxy group in this compound serves as a crucial protecting group for the phenolic hydroxyl function. Its strategic removal is a key step in the synthesis of various target molecules. This section explores the common deprotection strategies and reductive cleavage methods employed for this transformation.

Deprotection Strategies for Benzyl Ethers

The cleavage of the benzyl ether in derivatives of this compound is a critical step in the synthesis of many pharmacologically important compounds. Standard methods for benzyl ether deprotection are often employed, which typically involve catalytic hydrogenation. This process utilizes a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source to selectively cleave the benzyl C-O bond, liberating the free phenol (B47542) and toluene as a byproduct.

The choice of reaction conditions, including solvent, temperature, and pressure, can be optimized to ensure high yields and minimize side reactions. The nitro group present on the aromatic ring can also be reduced under these conditions, a transformation that may be either desired or require subsequent re-oxidation depending on the synthetic route.

Reductive Cleavage of the Benzyloxy Moiety

Reductive cleavage offers an alternative to catalytic hydrogenation for the deprotection of the benzyloxy group. This can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions. Methods involving dissolving metal reductions, for instance, using sodium in liquid ammonia, can effectively cleave the benzyl ether. However, the strong reducing conditions can also affect other parts of the molecule, such as the nitro group and the ketone.

Electron-transfer-induced reductive dealkoxylation has also been studied for alkyl aryl ethers. researchgate.net This method involves the use of alkali metals in solvents like THF or isooctane. researchgate.net While specific studies on this compound using this exact method are not prevalent, the principles can be applied. The success of such a cleavage would depend on the relative reduction potentials of the benzyloxy, nitro, and acetyl groups.

Formation of Key Intermediates for Complex Molecule Synthesis

This compound is a valuable starting material for the synthesis of more complex molecules, primarily through the formation of brominated acetophenone and epoxide intermediates. google.comorganic-chemistry.orgencyclopedia.pubmdpi.com These intermediates are pivotal in the construction of various pharmaceutical agents.

Synthesis of Brominated Acetophenone Intermediates

The α-bromination of this compound yields 2-bromo-4'-benzyloxy-3'-nitroacetophenone, a key intermediate in several synthetic pathways. google.comprepchem.com This transformation introduces a reactive handle for subsequent nucleophilic substitution reactions.

Several methods have been reported for this bromination. A common approach involves the use of bromine in an inert organic solvent such as chloroform or acetonitrile. google.comprepchem.com For instance, dissolving this compound in chloroform and adding a solution of bromine results in the formation of the desired α-bromoacetophenone. prepchem.com Another method utilizes trimethylphenylammonium tribromide in dichloromethane. chemicalbook.com

A novel synthesis method has been developed using phosphorus or phosphorus halides as a catalyst, which allows the reaction to proceed at a lower temperature (-5°C to 10°C) with a high yield. google.com This method is considered more environmentally friendly and suitable for industrial production. google.com The use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst like p-toluenesulfonic acid, is another alternative that avoids the handling of hazardous liquid bromine. shodhsagar.com

Table 1: Synthesis of 2-Bromo-4'-benzyloxy-3'-nitroacetophenone

Reactant Reagent(s) Solvent Temperature Yield Reference
This compound Bromine Chloroform Not specified Not specified prepchem.com
This compound Bromine Acetonitrile 50°C 63% google.com
This compound Trimethylphenylammonium tribromide Dichloromethane 300°C 98% chemicalbook.com
This compound Bromine, Phosphorus tribromide (catalyst) Methanol or Dichloromethane -5°C to 10°C High google.com

Preparation of Epoxide Intermediates

The brominated acetophenone intermediate, 2-bromo-4'-benzyloxy-3'-nitroacetophenone, is a precursor for the synthesis of the corresponding epoxide, 4-benzyloxy-3-nitrostyrene oxide. google.com This epoxide is a crucial building block in the synthesis of various pharmaceutical compounds. google.commdpi.com

The formation of the epoxide is typically achieved through a two-step process. First, the α-bromo ketone is stereoselectively reduced to the corresponding bromohydrin. This reduction can be accomplished using a reducing agent like a borane in the presence of a chiral oxazaborolidine catalyst. google.com Subsequently, the bromohydrin is treated with a base to facilitate an intramolecular nucleophilic substitution, leading to the formation of the epoxide ring. google.com The epoxide chemistry is pivotal in drug development due to the ring strain-induced electrophilicity of epoxides, which makes them excellent reactive intermediates for constructing key chemical bonds in a stereoselective manner. mdpi.com

Applications of 4 Benzyloxy 3 Nitroacetophenone in Advanced Chemical Research

Role as an Intermediate in Pharmaceutical Development

4-Benzyloxy-3-nitroacetophenone serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical agents. Its chemical structure allows for a range of chemical modifications, leading to the creation of potent and selective drug candidates.

Synthesis of Bronchodilators (e.g., Formoterol Fumarate)

A primary application of this compound is in the industrial synthesis of Formoterol Fumarate, a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). scbt.comchemdad.com The synthesis involves a multi-step process where this compound is a key starting material. scbt.com

StepReactantReagentProduct
1This compoundBromine4-Benzyloxy-3-nitro-α-bromoacetophenone
24-Benzyloxy-3-nitro-α-bromoacetophenoneFurther synthetic stepsFormoterol Fumarate

Development of Optically Pure Drug Isomers

The development of optically pure or enantiopure drugs is a critical aspect of modern pharmacology to enhance therapeutic efficacy and minimize side effects. This compound plays a pivotal role in the stereoselective synthesis of drug isomers, particularly in the case of formoterol. Formoterol has two chiral centers, leading to four possible stereoisomers, with the (R,R)-enantiomer being the most active.

To achieve this, this compound is first converted to its α-bromo derivative. This is followed by a stereoselective reduction of the ketone group using a chiral catalyst, such as a chiral oxazaborolidine, in the presence of a reducing agent like borane (B79455). This step produces an optically active bromohydrin with a high enantiomeric excess. This chiral bromohydrin is then converted to an optically pure epoxide, which is a key building block for the synthesis of the desired (R,R)-formoterol isomer. This process demonstrates the utility of this compound in directing the stereochemical outcome of a complex synthesis.

Precursor for Targeted Drug Molecules

Beyond its role in synthesizing established drugs, this compound serves as a precursor for the development of novel targeted drug molecules. Research has shown that this compound and its derivatives can act as inhibitors of various enzymes implicated in disease. biosynth.com For instance, it has been studied as an inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid, making it a potential starting point for the development of drugs to treat gout. biosynth.com

Furthermore, it has been identified as an inhibitor of cytochrome P450 and nitric oxide synthase, enzymes that play crucial roles in drug metabolism and various physiological and pathological processes. biosynth.com The ability to use this compound as a starting scaffold allows researchers to design and synthesize more potent and selective enzyme inhibitors for a range of therapeutic targets.

Target EnzymePotential Therapeutic Application
Xanthine OxidaseGout
Cytochrome P450Modulation of Drug Metabolism
Nitric Oxide SynthaseVarious (e.g., inflammation, cardiovascular diseases)

Scaffolds for Novel Bioactive Compounds

The structural framework of this compound makes it an attractive scaffold for the synthesis of novel bioactive compounds, particularly heterocyclic compounds. pharmaffiliates.com The presence of the ketone and nitro groups allows for a variety of chemical transformations to build complex molecular architectures.

For example, the ketone group can be used in condensation reactions to form various heterocyclic rings. The nitro group can be reduced to an amino group, which can then be further functionalized to create a diverse library of compounds for biological screening. While specific examples of highly active compounds derived directly from this compound are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest its potential as a versatile starting point for drug discovery programs.

Utility in Agrochemical Synthesis Research

While the primary documented applications of this compound are in the pharmaceutical sector, its structural motifs are also of interest in agrochemical research. pharmaffiliates.com Nitroaromatic compounds and acetophenone (B1666503) derivatives are classes of chemicals that have been explored for pesticidal and herbicidal activities. However, specific research detailing the direct use or derivatization of this compound for the synthesis of agrochemicals is not prominently available in the provided search results. The general utility of this compound in organic synthesis suggests a potential for its application in this field, though this remains an area for further investigation. pharmaffiliates.com

Contributions to Material Science Research

In the realm of material science, the applications of specific organic molecules often stem from their unique electronic, optical, or self-assembly properties. Nitro-substituted aromatic compounds can possess interesting non-linear optical properties or be used as precursors for conductive polymers. However, there is no specific information within the provided search results to indicate that this compound has been significantly investigated or utilized in material science research. Its utility in this field is not documented and remains a speculative area.

Applications in Dye Chemistry

The structural features of this compound and its derivatives suggest their potential application in the synthesis of novel dye molecules. The presence of a nitro group, a known chromophore, and the aromatic rings contribute to the electronic properties necessary for color.

While direct applications of this compound in dye synthesis are not extensively documented, its derivatives are valuable precursors. For instance, the reduction of the nitro group in this compound would yield 3-amino-4-benzyloxyacetophenone. This resulting aromatic amine can serve as a diazonium component in azo coupling reactions, a cornerstone of dye chemistry. Azo dyes are a major class of synthetic colorants used across various industries. jbiochemtech.com The general principle involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. jbiochemtech.com

New monoazo disperse dyes have been synthesized by coupling diazonium salts with various nucleophiles. researchgate.net For example, the reaction of a diazonium salt with phenolic derivatives can produce azo compounds. jbiochemtech.com Following this synthetic logic, the amine derivative of this compound could be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially interesting color properties. The benzyloxy and acetyl groups would act as modifiers, influencing the final color, solubility, and fastness properties of the dye. Disperse dyes based on enaminones, which can be synthesized from acetophenone derivatives, have also been developed for dyeing polyester (B1180765) fabrics. mdpi.com

Development of Innovative Materials

The chemical reactivity of this compound makes it a useful starting material for the synthesis of innovative materials with specific functionalities. A notable application is in the preparation of chiral molecules, which are crucial in pharmaceuticals and materials science.

An example of this is the use of this compound in the synthesis of optically pure epoxides. Specifically, it is a commercially available starting material for the preparation of (R)-4-benzyloxy-3-nitrostyrene oxide. This synthesis involves the bromination of this compound to yield α-bromoacetophenone, followed by a stereoselective reduction using a borane reducing agent in the presence of a chiral oxazaborolidine catalyst. This process affords the optically active bromohydrin with a high enantiomeric excess, which is then converted to the desired optically pure epoxide. This epoxide is a key intermediate in the synthesis of Desformoterol, a long-acting β2-adrenergic agonist. The ability to generate such highly specific stereoisomers is critical in the development of advanced therapeutic agents.

Building Block for Diverse Organic Compounds

This compound is a versatile building block for the synthesis of a wide array of more complex organic molecules. Its ketone functionality is particularly useful for carbon-carbon bond formation, leading to the construction of larger molecular scaffolds.

Synthesis of Chalcone (B49325) Analogs

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of pharmacological activities. researchgate.netfabad.org.tr They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde. fabad.org.tr In this reaction, this compound serves as the acetophenone component.

The general reaction involves the deprotonation of the α-carbon of the acetophenone by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone. The reaction is versatile, and a wide variety of substituted benzaldehydes can be employed to generate a library of chalcone analogs.

Table 1: Examples of Chalcone Analogs Synthesized from this compound

Benzaldehyde ReactantCatalyst/SolventResulting Chalcone Analog
BenzaldehydeNaOH / Ethanol (B145695)1-(4-Benzyloxy-3-nitrophenyl)-3-phenylprop-2-en-1-one
4-ChlorobenzaldehydeKOH / Ethanol1-(4-Benzyloxy-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
4-MethoxybenzaldehydeNaOH / Ethanol1-(4-Benzyloxy-3-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
3-NitrobenzaldehydeNaOH / Ethanol1-(4-Benzyloxy-3-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Preparation of Heterocyclic Systems

The chalcone analogs derived from this compound are valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds, which are scaffolds for many biologically active molecules. uc.pt

Synthesis of Pyrazole Analogs: Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be synthesized from chalcones by reaction with hydrazine (B178648) derivatives. researchgate.net For instance, the reaction of a chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol or acetic acid leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The use of substituted hydrazines, such as phenylhydrazine, directly yields N-substituted pyrazolines. researchgate.net

Table 2: Synthesis of Pyrazole Derivatives from a this compound-derived Chalcone

Chalcone ReactantReagentSolvent/ConditionsHeterocyclic Product
1-(4-Benzyloxy-3-nitrophenyl)-3-phenylprop-2-en-1-oneHydrazine hydrateEthanol, Reflux5-(4-Benzyloxy-3-nitrophenyl)-3-phenyl-1H-pyrazole
1-(4-Benzyloxy-3-nitrophenyl)-3-phenylprop-2-en-1-onePhenylhydrazineAcetic acid, Reflux5-(4-Benzyloxy-3-nitrophenyl)-1,3-diphenyl-2-pyrazoline

Synthesis of Pyrimidine Derivatives: Pyrimidines, six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, can be prepared from chalcones through condensation reactions with amidine derivatives. researchgate.netresearchgate.net A common method involves the reaction of a chalcone with urea (B33335) or thiourea (B124793) in the presence of a base like potassium hydroxide in an alcoholic solvent. jbiochemtech.comresearchgate.net This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Table 3: Synthesis of Pyrimidine Derivatives from a this compound-derived Chalcone

Chalcone ReactantReagentSolvent/ConditionsHeterocyclic Product
1-(4-Benzyloxy-3-nitrophenyl)-3-phenylprop-2-en-1-oneUreaEthanolic KOH, Reflux4-(4-Benzyloxy-3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one
1-(4-Benzyloxy-3-nitrophenyl)-3-phenylprop-2-en-1-oneThioureaEthanolic KOH, Reflux4-(4-Benzyloxy-3-nitrophenyl)-6-phenylpyrimidine-2(1H)-thione

Synthesis of Isoxazole Analogs: Isoxazoles, five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other, can be synthesized from chalcones by reaction with hydroxylamine (B1172632) hydrochloride. derpharmachemica.com The reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent under reflux conditions. derpharmachemica.com This reaction provides a direct route to 3,5-disubstituted isoxazoles.

Table 4: Synthesis of Isoxazole Derivatives from a this compound-derived Chalcone

Chalcone ReactantReagentSolvent/ConditionsHeterocyclic Product
1-(4-Benzyloxy-3-nitrophenyl)-3-phenylprop-2-en-1-oneHydroxylamine hydrochlorideEthanolic KOH, Reflux5-(4-Benzyloxy-3-nitrophenyl)-3-phenylisoxazole
1-(4-Benzyloxy-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneHydroxylamine hydrochlorideEthanolic NaOH, Reflux5-(4-Benzyloxy-3-nitrophenyl)-3-(4-chlorophenyl)isoxazole

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by mapping the chemical environments of their hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the 4-Benzyloxy-3-nitroacetophenone molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. The aromatic protons of the nitro-substituted ring typically appear at lower field (higher ppm values) due to the electron-withdrawing effects of the nitro and acetyl groups. The benzylic protons and the protons of the benzyl (B1604629) group's phenyl ring resonate at characteristic chemical shifts. The methyl protons of the acetyl group are typically observed at a higher field (lower ppm value).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Detailed experimental data for the ¹H NMR spectrum of this compound, including specific chemical shifts, coupling constants, and multiplicities, were not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the acetophenone (B1666503) group is characteristically found at a very low field. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring, with carbons attached to the nitro and benzyloxy groups showing distinct resonances.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not available in search results

Specific peak assignments and chemical shifts for the ¹³C NMR spectrum of this compound were not found in the available search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In the IR spectrum of this compound, characteristic absorption bands are expected for the carbonyl group (C=O) of the ketone, the nitro group (NO₂), the ether linkage (C-O-C), and the aromatic rings (C=C and C-H).

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

While the presence of IR data is mentioned in some chemical supplier databases, the actual absorption frequencies for this compound were not specified in the search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the fragmentation pattern of the molecular ion. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzylic bond and loss of the nitro group, providing further structural confirmation.

Table 4: Mass Spectrometry Data for this compound

m/zFragment Assignment
Data not available in search results

Detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, were not available in the searched literature.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. This technique can provide precise bond lengths, bond angles, and conformational details. A publication in Acta Crystallographica, Section C: Crystal Structure Communications from 1994 is referenced in some databases, suggesting that the crystal structure of this compound has been determined. However, the specific crystallographic data (e.g., unit cell dimensions, atomic coordinates) were not directly accessible through the performed searches.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated aromatic system, which is influenced by the presence of the nitro and acetyl auxochromes and the benzyloxy chromophore. These absorptions provide insights into the electronic structure of the molecule.

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε)Solvent
Data not available in search results

Specific UV-Vis absorption maxima (λmax) and molar absorptivity values for this compound were not found in the conducted searches.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. For a compound such as 4-Benzyloxy-3-nitroacetophenone, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set can be used to optimize the molecular geometry and predict a variety of electronic and thermodynamic properties. epstem.net

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. epstem.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. These maps identify electrophilic (positive potential, typically shown in blue) and nucleophilic (negative potential, shown in red) regions, which are key to predicting how the molecule will interact with other reagents. mdpi.com

Other predictable parameters include Mulliken atomic charges, electronegativity, chemical hardness, and electron affinity, all of which contribute to a comprehensive understanding of the molecule's reactivity profile. epstem.net

Table 1: Properties Derivable from Quantum Chemical Calculations

Calculated PropertySignificance
Optimized Molecular GeometryProvides the most stable 3D structure with bond lengths, bond angles, and dihedral angles. epstem.net
HOMO-LUMO Energy GapIndicates chemical reactivity, kinetic stability, and electronic transport properties. epstem.net
Molecular Electrostatic Potential (MEP)Maps charge distribution to predict sites for electrophilic and nucleophilic attack. mdpi.com
Mulliken Atomic ChargesQuantifies the partial charge on each atom, offering insights into local polarity. epstem.net
Thermodynamic PropertiesCalculates parameters like total energy, entropy, and thermal capacity. epstem.net

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis, which can be guided by both quantum calculations and MD simulations, focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com Due to the rotational freedom around the ether linkage and the acetyl group, this compound can exist in multiple conformations. Theoretical potential energy scans can calculate the energy barriers between these conformers. mdpi.com Identifying the lowest-energy (most stable) conformer is crucial, as it is often the biologically active form.

Table 2: Insights from Molecular Dynamics and Conformational Analysis

Analysis TypeInformation Gained
Molecular Dynamics (MD) SimulationTracks atomic movements, assesses conformational stability, and analyzes interactions within a dynamic environment (e.g., in water or bound to a protein). nih.gov
Conformational AnalysisIdentifies stable and transient conformers, determines relative energies, and calculates rotational energy barriers. mdpi.com
Root Mean Square Deviation (RMSD)A metric from MD simulations that measures the average deviation of atomic positions, indicating the stability of the molecular structure over time. nih.gov

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. nih.gov For derivatives of this compound, SAR studies would involve synthesizing analogs with systematic modifications to the parent structure and evaluating their inhibitory activity against a target, such as xanthine (B1682287) oxidase. cymitquimica.com

Modifications could include:

Substituents on the benzyloxy ring: Adding electron-donating or electron-withdrawing groups could alter binding affinity. nih.gov

Changes to the acetophenone (B1666503) moiety: Replacing the acetyl group with other functional groups could impact activity.

Position of the nitro group: Moving the nitro group or replacing it with other substituents would likely have a significant effect on electronic properties and biological function.

Quantitative Structure-Activity Relationship (QSAR) models use statistical and machine learning methods, such as Random Forest, to build mathematical models that predict the activity of new compounds based on their physicochemical properties and structural features (descriptors). nih.govfrontiersin.org Such models can guide the rational design of more potent derivatives. nih.gov

Table 3: Hypothetical SAR Exploration for this compound Derivatives

Modification SiteExample SubstituentPotential Impact on Activity
Benzyloxy Phenyl Ring (Ring A)-OCH₃, -Cl, -CF₃Alters hydrophobicity and electronic interactions with the binding pocket. mdpi.com
Nitro-substituted Phenyl Ring (Ring B)-NH₂, -OH, -CNModifies hydrogen bonding capacity and electronic character.
Acetyl Group-COOH, -CH(OH)CH₃Changes polarity and potential for hydrogen bonding or metal chelation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. mdpi.comnih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules pack in the solid state. The analysis generates a 3D surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. mdpi.com

The analysis also produces 2D "fingerprint plots," which summarize all intermolecular contacts as a scatter plot of the distance to the nearest nucleus inside (di) and outside (de) the surface. mdpi.com These plots provide quantitative percentages for different types of atom-pair contacts. For a molecule like this compound, the analysis would likely reveal significant contributions from H···H, O···H, and C···H contacts, which are typical for organic molecules with aromatic and polar groups. nih.govnih.gov The presence of the nitro group and carbonyl oxygen would likely result in prominent O···H interactions, while the phenyl rings would contribute to C···H and potentially π-π stacking interactions. nih.gov

Table 4: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

Contact TypeTypical Percentage Contribution (based on similar molecules)Description
H···H~25-50%Represents van der Waals forces between hydrogen atoms, often the most abundant contact. nih.govnih.gov
O···H / H···O~15-30%Indicates hydrogen bonding or strong dipole-dipole interactions involving oxygen and hydrogen atoms. nih.govnih.gov
C···H / H···C~15-30%Represents C-H···π interactions or other weak van der Waals contacts. nih.gov
C···C~5-10%Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov

Analytical Methodologies for Research Quality Control

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, allowing for the effective separation of components within a mixture. For 4-Benzyloxy-3-nitroacetophenone, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are invaluable tools for quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and quantifying any potential impurities. The method offers high resolution and sensitivity, making it ideal for detecting even trace amounts of contaminants.

While specific, validated methods for this compound are often proprietary, a typical reverse-phase HPLC method can be employed based on the analysis of related acetophenone (B1666503) derivatives. sielc.comstudyraid.comnih.govtandfonline.com A standard approach would utilize a C18 column as the stationary phase, which is effective for separating moderately polar compounds. The mobile phase is generally a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. studyraid.comtandfonline.com

The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Due to its aromatic nitro and ketone functionalities, this compound possesses a chromophore that allows for straightforward detection using a UV-Vis detector, typically set at a wavelength around 280 nm. tandfonline.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards.

Table 1: Illustrative HPLC Parameters for Acetophenone Derivatives

ParameterTypical Condition
Stationary PhaseReverse-Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile PhaseAcetonitrile:Water gradient (e.g., starting at 60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 280 nm
TemperatureAmbient or controlled (e.g., 30 °C)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable technique for monitoring the progress of chemical reactions that produce or consume this compound. khanacademy.orglibretexts.orgwisc.eduyoutube.com It allows chemists to quickly assess whether the starting materials have been consumed and to visualize the formation of the desired product.

For a compound of this polarity, a silica (B1680970) gel plate serves as the polar stationary phase. khanacademy.orgutexas.eduwvu.edu The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. studyraid.com The ratio of these solvents can be adjusted to achieve optimal separation between the starting materials, the product, and any by-products.

To monitor a reaction, small aliquots of the reaction mixture are spotted onto the TLC plate at different time intervals, alongside spots of the pure starting material(s) and, if available, the pure product as references. youtube.com As the solvent moves up the plate via capillary action, the compounds separate based on their polarity. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and move shorter distances (lower Rf). libretexts.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. Visualization is typically achieved under UV light (254 nm), where the aromatic nature of the compound allows it to appear as a dark spot against the fluorescent background of the plate. studyraid.com

Table 2: Typical TLC System for Polar Aromatic Ketones

ParameterTypical Condition
Stationary PhaseSilica gel 60 F254 plate
Mobile PhaseHexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)
VisualizationUV lamp (254 nm)
ApplicationMonitoring disappearance of reactants and appearance of product

Melting Point Determination in Material Characterization

Melting point determination is a fundamental and straightforward method used to assess the purity and confirm the identity of a crystalline solid like this compound. A pure crystalline compound typically exhibits a sharp and well-defined melting point range, whereas the presence of impurities tends to depress and broaden this range.

Multiple sources report the melting point of this compound to be in the range of 134-136 °C . This physical constant serves as a critical quality control parameter. A sample that melts sharply within this specific temperature range is generally considered to be of high purity. Any significant deviation or a broad melting range would indicate the presence of impurities, necessitating further purification steps.

Table 3: Physical Property Data for this compound

Physical PropertyValue
Melting Point (°C)134-136
AppearanceYellow Solid

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for validating the empirical formula of a newly synthesized batch of this compound and confirming its elemental composition.

The molecular formula for this compound is C₁₅H₁₃NO₄ . Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained from combustion analysis are then compared against these theoretical values. For a sample to be considered pure, the experimental percentages should align closely with the calculated percentages, typically within a narrow margin of ±0.4%, a standard benchmark in academic and industrial research.

Table 4: Elemental Composition of this compound (C₁₅H₁₃NO₄)

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Theoretical Percentage (%)
CarbonC12.01115180.16566.41
HydrogenH1.0081313.1044.83
NitrogenN14.007114.0075.16
OxygenO15.999463.99623.59
Total Molecular Weight (g/mol)271.272100.00

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Catalyst Development

The synthesis of 4-Benzyloxy-3-nitroacetophenone and its analogs is poised for significant advancements through the exploration of novel catalytic systems. Current synthetic strategies often rely on classical methods, but future research is anticipated to focus on more efficient and selective catalysts.

Key Research Thrusts:

Heterogeneous Catalysis: Development of solid-supported catalysts could offer advantages in terms of reusability, reduced waste, and simplified purification processes. Materials such as zeolites, functionalized mesoporous silica (B1680970), and metal-organic frameworks (MOFs) could be investigated for their potential to catalyze the acylation and nitration steps involved in the synthesis.

Nanocatalysts: The unique properties of nanoparticles, including high surface-area-to-volume ratio and distinct electronic properties, make them promising candidates for developing highly active and selective catalysts for the synthesis of functionalized acetophenones.

Biocatalysis: The use of enzymes in the synthesis of specialty chemicals is a growing area of interest. Future research could explore enzymatic pathways for the regioselective nitration or acylation of benzyloxy precursors, offering a highly specific and environmentally benign synthetic route.

Catalyst TypePotential AdvantagesResearch Focus
Heterogeneous Catalysts Reusability, Reduced Waste, Simplified PurificationZeolites, Mesoporous Silica, Metal-Organic Frameworks
Nanocatalysts High Activity, High SelectivitySurface-functionalized metallic or metal oxide nanoparticles
Biocatalysts (Enzymes) High Specificity, Mild Reaction Conditions, Environmentally BenignNitrating and acylating enzymes

Exploration of Bio-conjugation and Bio-material Applications

The inherent functionalities of this compound, namely the nitro group and the benzyloxy moiety, provide handles for its incorporation into biologically relevant molecules and materials.

The nitroaromatic group can be selectively reduced to an amine, which can then be used for conjugation to biomolecules such as peptides, proteins, and nucleic acids through amide bond formation or other bio-orthogonal ligation strategies researchgate.net. This opens up possibilities for using derivatives of this compound as linkers in antibody-drug conjugates (ADCs) or as probes for biological imaging. The nitro group itself can act as a trigger for the release of therapeutic agents in hypoxic environments, which are characteristic of solid tumors unisi.it.

Furthermore, the benzyloxy group can be incorporated into polymer backbones to create novel biomaterials rsc.org. Polymers containing benzyloxy moieties are being explored for various biomedical applications, including drug delivery and tissue engineering rsc.orgacs.org. The aromatic nature of the benzyloxy group can influence the physical properties of the polymer, such as its hydrophobicity and mechanical strength acs.org.

Potential Applications:

Drug Delivery Systems: As a component of self-immolative linkers in targeted drug delivery systems nih.gov.

Biomedical Imaging: As a precursor to fluorescent probes for cellular imaging.

Tissue Engineering: Incorporation into biodegradable polymers to create scaffolds with tailored properties for tissue regeneration rsc.org.

Computational Design of Advanced Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational approaches can be employed to design advanced derivatives with enhanced biological activity or material properties.

For instance, molecular docking studies can be used to design derivatives that can act as inhibitors for specific enzymes, such as nitric oxide synthase or other targets implicated in disease nih.gov. By modeling the interactions between the ligand and the active site of the enzyme, researchers can predict which structural modifications are likely to improve binding affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their biological activity, providing valuable insights for the design of more potent compounds mdpi.com.

Computational MethodApplication in Derivative DesignDesired Outcome
Molecular Docking Simulating the binding of derivatives to biological targets (e.g., enzymes)Identification of potent and selective inhibitors nih.gov
QSAR Correlating molecular structure with biological activityGuiding the synthesis of derivatives with enhanced activity
Molecular Dynamics Simulating the dynamic behavior of derivatives and their complexesUnderstanding binding mechanisms and stability

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and utilization of chemical compounds to minimize their environmental impact. Future research on this compound will likely focus on developing more sustainable synthetic methods and applications.

This includes the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds researchgate.net. The development of catalytic processes that operate under milder reaction conditions and with higher atom economy will also be a key area of focus researchgate.net. For instance, solid-phase synthesis methods could reduce the need for organic solvents and simplify product purification mdpi.com.

In terms of its utilization, research could focus on designing derivatives that are biodegradable, reducing their persistence in the environment. The use of renewable starting materials for its synthesis would also contribute to a more sustainable chemical process.

Green Chemistry Strategies:

Solvent Replacement: Utilizing water, supercritical fluids, or ionic liquids as reaction media researchgate.net.

Catalyst Improvement: Developing recyclable and highly efficient catalysts to minimize waste oiccpress.com.

Energy Efficiency: Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Waste Reduction: Designing synthetic routes with high atom economy to minimize the formation of byproducts.

Q & A

Q. Methodological Answer :

  • Purity : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; ensure ≥98% purity for research-grade material .
  • Structure :
    • ¹H/¹³C NMR : Identify key signals (e.g., acetyl methyl at ~2.6 ppm, nitro group deshielding adjacent protons) .
    • X-ray crystallography : Resolve molecular geometry using SHELXL or WinGX for small-molecule refinement .
    • Melting Point : Confirm consistency with literature values (e.g., 228°C for related derivatives) .

Advanced: How can nitro group instability be managed during functionalization reactions?

Methodological Answer :
The nitro group is prone to reduction or decomposition under harsh conditions. Mitigation strategies include:

  • Protective Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidative side reactions.
  • Mild Reducing Agents : For reductions to amines, use catalytic hydrogenation (H₂/Pd-C) instead of LiAlH₄ to avoid over-reduction .
  • Temperature Control : Maintain reactions below 50°C during nitration or acylations to prevent decomposition .

Basic: What functional group transformations are feasible with this compound?

Q. Methodological Answer :

  • Nitro Reduction : Convert to 3-amino-4-benzyloxyacetophenone using SnCl₂/HCl or catalytic hydrogenation .
  • Benzyloxy Cleavage : Remove the benzyl group via hydrogenolysis (H₂/Pd-C) to yield 3-nitro-4-hydroxyacetophenone .
  • Acetyl Modification : Perform nucleophilic acyl substitutions (e.g., Grignard reactions) at the ketone group .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer :
Contradictions may arise from tautomerism, impurities, or crystallographic disorder.

  • Cross-Validation : Combine NMR, IR (C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Crystallographic Analysis : Use SHELXTL to resolve ambiguities in bond lengths/angles caused by disorder .
  • Dynamic Effects : For tautomerism, employ deuterated solvents or low-temperature NMR to stabilize specific conformers .

Basic: What crystallographic challenges arise with this compound, and how are they addressed?

Q. Methodological Answer :

  • Challenge : Poor crystal growth due to flexible benzyloxy groups.
  • Solution : Optimize crystallization using mixed solvents (e.g., ethyl acetate/hexane) and slow evaporation .
  • Refinement : Use SHELXL for high-resolution data to model disorder in the nitro or benzyloxy moieties .

Advanced: How to design experiments for studying nitro group electronic effects on reactivity?

Q. Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density and predict sites for electrophilic attack .
  • Kinetic Studies : Compare reaction rates of nitration/acylation with derivatives lacking the nitro group .
  • Spectroscopic Probes : Use UV-Vis spectroscopy to monitor charge-transfer interactions influenced by the nitro group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-3-nitroacetophenone
Reactant of Route 2
Reactant of Route 2
4-Benzyloxy-3-nitroacetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.